molecular formula C14H19NO B7514946 N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide

N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide

Cat. No. B7514946
M. Wt: 217.31 g/mol
InChI Key: SAGUQTRUDGVERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is commonly used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation and inhibition.

Mechanism of Action

N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide selectively blocks adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Adenosine A1 receptors are involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. By blocking adenosine A1 receptors, this compound can alter these physiological processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of adenosine-induced vasodilation, the modulation of neurotransmitter release, and the regulation of sleep-wake cycles. This compound has also been shown to have potential neuroprotective effects by inhibiting the release of glutamate and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide in lab experiments is its high selectivity for adenosine A1 receptors, which allows for more precise investigation of the physiological and biochemical effects of adenosine A1 receptor activation and inhibition. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.

Future Directions

There are several future directions for research related to N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide and adenosine A1 receptors. One potential direction is the investigation of the role of adenosine A1 receptors in the regulation of immune function, as recent studies have suggested that adenosine A1 receptors may play a role in the modulation of inflammation and autoimmune diseases. Another potential direction is the development of more potent and selective adenosine A1 receptor antagonists for use in therapeutic applications. Finally, further research is needed to fully understand the physiological and biochemical effects of adenosine A1 receptor activation and inhibition in various disease states.

Synthesis Methods

N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide can be synthesized by reacting 2,6-dimethyl-4-(2-nitrophenyl)thiophene-3-carboxylic acid with 1-phenylethylamine in the presence of triethylamine and thionyl chloride. The resulting intermediate is then cyclized with cyclopropanecarbonyl chloride to yield this compound.

Scientific Research Applications

N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and biochemical processes. It is commonly used in studies related to cardiovascular function, neuroprotection, and sleep regulation. This compound has also been used to investigate the potential therapeutic effects of adenosine A1 receptor antagonists in various disease states, such as ischemia-reperfusion injury and Alzheimer's disease.

properties

IUPAC Name

N,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-9-13(10)14(16)15(3)11(2)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGUQTRUDGVERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N(C)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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